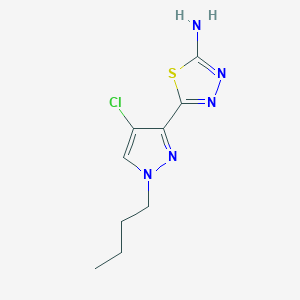

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

Formation of the pyrazole ring: The starting material, 1-butyl-4-chloropyrazole, can be synthesized through the reaction of 1-butylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions.

Formation of the thiadiazole ring: The pyrazole derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring

Reduction: Reduced derivatives of the pyrazole ring

Substitution: Substituted pyrazole derivatives

Aplicaciones Científicas De Investigación

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound featuring a thiadiazole ring fused with a pyrazole moiety. The compound's structure includes a butyl group and a chlorine atom at specific positions, which are critical for its pharmacological properties. Compounds containing thiadiazole and pyrazole rings exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant properties. The presence of the butyl and chloro substituents in this compound enhances its interaction with biological targets, potentially increasing its efficacy against specific diseases.

Potential Applications

This compound is a complex organic compound with a thiadiazole ring fused with a pyrazole moiety. Such compounds have a range of biological activities, which may include:

- Antibacterial Properties Compounds containing thiadiazole and pyrazole rings exhibit antibacterial activities.

- Antifungal Properties Thiadiazole and pyrazole rings have demonstrated antifungal properties.

- Anticancer Properties These compounds may also possess anticancer properties.

- Antioxidant Properties Additionally, they can act as antioxidants.

- Anticonvulsant Properties They may also possess anticonvulsant properties.

Mecanismo De Acción

The mechanism of action of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-thiol

- 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-ylamine

Uniqueness

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and thiadiazole rings, which may confer specific chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.

Actividad Biológica

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a novel compound that integrates a thiadiazole ring with a pyrazole moiety. Its unique structural features, including a butyl group and a chlorine atom, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C9H12ClN5S, with a molar mass of 257.74 g/mol. The compound has a predicted density of 1.56 g/cm³ and a boiling point of approximately 451 °C. Its structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the thiadiazole ring. Notable methods include treating hydrazinecarbothioamide with concentrated sulfuric acid to facilitate dehydration and cyclization processes.

Biological Activities

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial properties against various strains of bacteria. Comparative studies have shown it to be more effective than traditional antibiotics like ampicillin and streptomycin .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing promising results in inhibiting fungal growth in vitro.

- Anticancer Activity : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays indicated that it induces apoptosis in these cells in a dose-dependent manner .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness |

|---|---|---|

| Antibacterial | Various bacterial strains | More effective than ampicillin |

| Antifungal | Fungal strains | Significant inhibition observed |

| Anticancer | MCF-7, MEL-8 cell lines | Induces apoptosis; cytotoxic effects noted |

The interaction of this compound with biological macromolecules is crucial for understanding its mechanism of action. Studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. For instance, it has been shown to affect the activity of topoisomerases in bacterial cells without impacting human topoisomerase II .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various applications:

- Anticancer Efficacy : A study demonstrated that derivatives similar to 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amines displayed IC50 values significantly lower than conventional chemotherapeutics like doxorubicin against leukemia cell lines .

- Antibacterial Selectivity : Another investigation focused on its selective inhibition of bacterial topoisomerases, suggesting potential for developing targeted antibacterial therapies .

Propiedades

IUPAC Name |

5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMRUURSRKIAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.